Tyr-D-Pen-Gly-Phe-D-Pen

概要

説明

DPDPE, also known as L-Tyrosyl-D-penicillamyl-glycyl-L-phenylalanyl-D-penicillamine (2->5)-disulfide, is a synthetic opioid peptide. It is a selective agonist of the delta-opioid receptor, which is used extensively in scientific research. Developed in the early 1980s, DPDPE was the first highly selective agonist of the delta-opioid receptor to be developed. It was derived from structural modification of met-enkephalin .

準備方法

Synthetic Routes and Reaction Conditions: DPDPE is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a heterodetic cyclic peptide with D-penicillaminyl residues at positions 2 and 5, which form the heterocycle via a disulfide bond . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods: While specific industrial production methods for DPDPE are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation is typically achieved through oxidation of the thiol groups in the penicillamine residues.

化学反応の分析

反応の種類: DPDPEは、次のようなさまざまな化学反応を起こします。

酸化: ペニシラミン残基のチオール基は、酸化されてジスルフィド結合を形成することができます。

還元: ジスルフィド結合は、ジチオスレイトール(DTT)などの還元剤を使用して、チオール基に戻すことができます。

置換: ペプチドは、アミノ酸側鎖で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過酸化水素(H2O2)またはヨウ素(I2)を酸化剤として使用することができます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。

置換: 目的の置換に応じて、さまざまな求核剤を使用することができます。

主要な生成物:

酸化: DPDPE中の環状ジスルフィド結合の形成。

還元: ジスルフィド結合から遊離チオール基への変換。

置換: 側鎖が変化した修飾ペプチド。

科学的研究の応用

Analgesic Properties

Tyr-D-Pen-Gly-Phe-D-Pen has been extensively studied for its analgesic effects. Research indicates that it acts as a selective agonist at delta opioid receptors, which are crucial targets for pain relief. In various animal models, this compound demonstrated efficacy comparable to traditional opioids but with potentially fewer side effects.

- Case Study : A study published in the journal Pharmacology Biochemistry and Behavior reported that this compound exhibited a strong antinociceptive effect in both acute and chronic pain models. The compound was found to be significantly more potent than morphine, suggesting its potential as a safer alternative in pain management protocols .

Opioid Receptor Interaction

The specificity of this compound for different opioid receptors (mu, delta, and kappa) has been a focal point of research. Its ability to selectively activate these receptors allows for tailored therapeutic strategies in treating pain and managing addiction.

- Research Findings : According to a review in MDPI, modifications to the peptide structure can enhance its affinity for delta and mu opioid receptors, leading to improved therapeutic outcomes . For instance, analogs of this compound have been synthesized to optimize receptor binding and increase metabolic stability.

Drug Development

This compound serves as a foundational compound for developing new analgesics. Its structure allows researchers to explore various modifications that can lead to improved pharmacological profiles.

- Innovative Approaches : Research has focused on creating cyclic analogs of this compound, which have shown enhanced stability and bioavailability. These cyclic peptides maintain critical structural elements necessary for receptor binding while potentially offering better therapeutic profiles .

Comparative Efficacy Studies

Comparative studies have highlighted the advantages of this compound over traditional opioids. Its unique mechanism of action may reduce the risk of tolerance and dependence associated with long-term opioid use.

- Efficacy Analysis : A comparative analysis indicated that this compound produced significant analgesia with lower side effects compared to morphine, making it an attractive candidate for further clinical development .

Safety Profile

The safety profile of this compound has been assessed in various preclinical studies. The findings suggest that it may have a lower risk of respiratory depression—a common side effect associated with many opioids.

作用機序

DPDPEは、デルタオピオイド受容体に選択的に結合して活性化することで効果を発揮します。この受容体はGタンパク質共役型受容体(GPCR)であり、活性化するとアデニル酸シクラーゼ活性を阻害し、環状アデノシン一リン酸(cAMP)レベルの低下につながります。 これは、イオンチャネルと神経伝達物質の放出を調節し、最終的には鎮痛効果をもたらします .

類似化合物との比較

DPDPEは、デルタオピオイド受容体に対する高い選択性を持つオピオイドペプチドの中でユニークな存在です。類似の化合物には、次のものがあります。

DADLE (Tyr-D-Ala-Gly-Phe-D-Leu): デルタオピオイド受容体とミューオピオイド受容体の両方に対して活性を持つ別の合成オピオイドペプチド。

DAMGO (Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol): ミューオピオイド受容体の選択的アゴニスト。

メトエンケファリン(Tyr-Gly-Gly-Phe-Met): デルタオピオイド受容体とミューオピオイド受容体の両方に対して活性を持つ内因性オピオイドペプチド.

DPDPEのデルタオピオイド受容体に対する選択性は、この受容体サブタイプの特定の機能とシグナル伝達経路を研究するための貴重なツールとなります。

生物活性

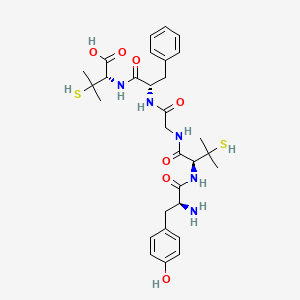

Tyr-D-Pen-Gly-Phe-D-Pen, also known as DPDPE (D-Penicillamine-enkephalin), is a synthetic pentapeptide that exhibits significant biological activity, particularly in the realm of pain management and opioid receptor studies. This article delves into its biological activity, focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C30H41N5O7S2

- Molecular Weight : 605.81 g/mol

- Structure : The compound contains two D-Penicillamine residues, contributing to its unique binding characteristics to opioid receptors.

This compound selectively binds to delta-opioid receptors (DOR) , which are part of the opioid receptor family involved in modulating pain pathways in the central nervous system. Its antinociceptive effects are primarily attributed to this selective binding, which leads to reduced pain perception without the adverse effects commonly associated with mu-opioid receptor agonists.

Binding Affinity

Research indicates that DPDPE has a high affinity for delta-opioid receptors compared to mu-opioid receptors. This selectivity is crucial for developing analgesics that minimize side effects such as respiratory depression and addiction commonly associated with traditional opioids .

Biological Activity and Research Findings

Numerous studies have explored the biological activity of this compound, revealing its potential in various therapeutic contexts:

- Antinociceptive Effects : DPDPE has demonstrated strong antinociceptive properties in animal models. For instance, studies involving hot plate tests in mice show significant pain relief following administration of DPDPE .

- Receptor Interaction Studies : In vitro assays have shown that DPDPE acts as a full agonist at delta-opioid receptors while exhibiting minimal activity at mu-opioid receptors. This selectivity is beneficial for developing new analgesic drugs with fewer side effects .

- Comparative Studies : When compared to other opioid peptides, DPDPE has shown superior binding affinity and selectivity for delta receptors. For example, analogs such as H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2 display higher affinities than DPDPE but may not maintain the same level of selectivity .

Table 1: Binding Affinity of this compound Compared to Other Opioids

| Compound | Ki (nM) for δ-receptor | Ki (nM) for μ-receptor | Selectivity Ratio (μ/δ) |

|---|---|---|---|

| This compound | 0.5 | 150 | 300 |

| DPDPE | 0.3 | 1000 | 3333 |

| H-Tyr-c[D-Cys-Gly...] | 0.2 | 500 | 2500 |

Case Studies

- Pain Management in Animal Models : A study conducted on mice demonstrated that administration of DPDPE resulted in a significant reduction in pain response during thermal stimuli tests, indicating its efficacy as an analgesic .

- Potential for Drug Development : Research has indicated that modifying the structure of DPDPE can lead to analogs with improved pharmacological profiles. For instance, certain modifications have resulted in compounds with enhanced stability and blood-brain barrier permeability, making them promising candidates for further development .

特性

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMCRYPQBNCPH-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008102 | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88373-73-3, 88381-29-7 | |

| Record name | Enkephalin, D-penicillamine (2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPDPE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。